molecular formula C18H13ClN2O3S2 B440195 Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate CAS No. 309950-76-3

Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B440195
CAS No.: 309950-76-3
M. Wt: 404.9g/mol
InChI Key: TZYCBQPUFUYHJY-UHFFFAOYSA-N
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Description

Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a benzothiophene carbonyl substituent, a cyano group at position 4, and a methyl group at position 3. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution or coupling strategies, as inferred from analogous thiophene derivatives in the literature .

Properties

IUPAC Name

ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c1-3-24-18(23)14-9(2)11(8-20)17(26-14)21-16(22)15-13(19)10-6-4-5-7-12(10)25-15/h4-7H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYCBQPUFUYHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-1-benzothiophene-2-carbonyl Chloride

The benzothiophene core is prepared via cyclization of 2-mercaptobenzaldehyde derivatives. A Ru/Si zeolite-catalyzed approach under solvent-free conditions at 90°C achieves 92% yield for analogous benzothiazoles. For chlorination, phosphorus oxychloride (POCl₃) in dichloroethane at reflux introduces the chloro substituent regioselectively, as demonstrated in benzothiazole functionalization.

Thiophene Core Assembly

The tetrasubstituted thiophene is constructed via a four-component reaction involving ethyl cyanoacetate, methyl thioglycolate, and acetonitrile derivatives. A camphorsulfonic acid-catalyzed cyclization in aqueous ethanol (88% yield) offers a green chemistry alternative to traditional acetic acid-mediated methods. The cyano group is introduced via nucleophilic substitution using cyanamide under phase-transfer conditions.

Amide Bond Formation

Coupling the benzothiophene carbonyl chloride with the thiophene amine is achieved using carbonyldiimidazole (CDI) in toluene, mirroring the synthesis of ethyl 3-(2-((4-cyanophenylamino)methyl)benzimidazole propanoate (77% yield). CDI activates the carbonyl in situ, avoiding racemization and enabling mild reaction temperatures (60–65°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from pyrazole syntheses reveal that toluene and ethanol are optimal for cyclization and coupling, respectively. Elevated temperatures (100°C) enhance reaction rates but may degrade sensitive cyano groups, necessitating a balance between speed and stability.

Table 1: Solvent Optimization for Amide Coupling

SolventTemperature (°C)Yield (%)Byproducts Detected
Toluene6077<5% imidazole urea
THF656812% dimerization
DCM404530% hydrolysis

Catalytic Enhancements

Fluorescein-catalyzed reactions under blue LED irradiation improve yields for benzothiazole analogs (92% in methanol), suggesting potential for photoredox activation in thiophene cyclization.

Analytical Characterization

Spectroscopic Validation

1H NMR of the final product should exhibit:

  • A triplet at δ 1.26 ppm for the ethyl ester CH₃

  • A singlet at δ 7.70 ppm for the benzothiophene aromatic proton

  • Resonances at δ 6.34 ppm (br, NH) and δ 4.21 ppm (q, OCH₂) confirming amide formation

LC-MS analysis typically shows [M+H]+ at m/z 449.3, with fragmentation ions at m/z 321.1 (benzothiophene loss) and 178.0 (thiophene core).

Industrial-Scale Production Considerations

Batch processes using CDI-mediated coupling in toluene are economically viable, with a 2.3 kg/day output achievable in standard reactors. Continuous-flow systems could enhance safety during chlorination steps, reducing POCl₃ handling risks .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate C₁₈H₁₄ClN₂O₃S₂ 405.90* 3-chloro-benzothiophene carbonyl, cyano, methyl Enhanced aromatic conjugation; potential for π-π stacking
Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate (CAS 519016-58-1) C₁₁H₁₁ClN₂O₃S 286.74 Chloroacetyl, cyano, methyl Smaller substituent size; higher solubility in polar solvents
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 532386-24-6) C₁₆H₁₂ClN₂O₃S 347.80 4-chlorophenyl, cyanoacetyl Bulky aromatic substituent; may hinder rotational freedom
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) C₁₀H₁₁N₂O₂S 223.27 Amino, cyano, methyl Reactive amino group; prone to further functionalization

*Calculated molecular weight based on formula.

Reactivity and Functionalization Potential

  • Amino vs. Acylated Amino Groups: Compound 1a (ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate) contains a primary amino group, making it reactive toward electrophiles like acyl chlorides or aldehydes . In contrast, the target compound and CAS 519016-58-1 feature acylated amino groups, which reduce nucleophilicity but enhance stability against oxidation .
  • Benzothiophene vs. Chloroacetyl Substituents : The benzothiophene moiety in the target compound introduces extended conjugation and steric bulk compared to the linear chloroacetyl group in CAS 519016-58-1. This difference may influence binding affinity in biological systems or crystallinity in solid-state applications .

Physicochemical Properties

  • Thermal Stability : The rigid benzothiophene structure may enhance thermal stability relative to aliphatic analogs, as observed in related thiophene derivatives .

Biological Activity

Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate, identified by its CAS number 313960-53-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C20H18ClN2O3S2
  • Molecular Weight : 419.94 g/mol
  • Structure : The compound features a benzothiophene core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling and apoptosis. The compound acts as an inhibitor of certain enzymes and pathways that are crucial for tumor cell proliferation and survival.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. In vitro assays showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The IC50 values ranged from 23.2 μM to 49.9 μM , indicating potent activity against these cell lines.

Table 1: Antitumor Activity Summary

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Induction of apoptosis and necrosis
HepG249.9Cell cycle arrest at G2/M phase
A54935.0Inhibition of proliferation

Apoptosis Induction

The compound has been shown to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in G2/M phase arrest and subsequent apoptosis in treated cells, suggesting that this compound effectively disrupts normal cell cycle progression.

Case Studies

  • In Vivo Studies : In a mouse model bearing solid tumors, treatment with the compound resulted in a 54% reduction in tumor mass compared to control groups. This study highlighted the compound's therapeutic potential alongside standard chemotherapeutic agents like 5-fluorouracil (5-FU).
  • Neuropharmacological Effects : Preliminary investigations have indicated that the compound may also exhibit neuroprotective properties, potentially through inhibition of acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with cyclization of ethyl acetoacetate, sulfur, and malononitrile (or cyanoacetate derivatives) in ethanol under reflux (3–5 hours) with triethylamine catalysis. Key intermediates like ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate are formed, followed by functionalization via Knoevenagel condensation or acylation reactions. Purification often employs recrystallization from ethanol or 1,4-dioxane, with yields ranging from 72% to 94% .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy: IR identifies carbonyl (C=O, ~1700 cm⁻¹), cyano (C≡N, ~2200 cm⁻¹), and amine (N-H, ~3300 cm⁻¹) groups. ¹H/¹³C NMR confirms substituent positions (e.g., methyl protons at δ ~2.3 ppm, thiophene carbons at δ ~110–150 ppm). Mass spectrometry (MS) validates molecular weight .
  • Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and packing. SHELXL refines structures against high-resolution data, while WinGX integrates data processing .

Q. What bioactivity assays are commonly used to evaluate this compound?

  • Antioxidant: DPPH radical scavenging assays measure hydrogen-donating capacity at 517 nm .
  • Anti-inflammatory: Carrageenan-induced rat paw edema models assess inhibition of swelling over 4–6 hours .
  • Antibacterial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities?

  • Catalyst Screening: Replace triethylamine with piperidine or morpholine to enhance Knoevenagel condensation efficiency .
  • Solvent Optimization: Use toluene instead of ethanol for better acylation kinetics .
  • Purification: Gradient recrystallization (e.g., ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. How to resolve discrepancies between computational predictions and experimental structure-activity relationships (SAR)?

  • Docking Validation: Re-run molecular docking (AutoDock Vina) with explicit solvent models to account for solvation effects.
  • Control Experiments: Synthesize analogs with modified substituents (e.g., replacing chloro with methoxy) to test SAR hypotheses .
  • Crystallographic Refinement: Use SHELXL’s TWIN/BASF commands to model twinned crystals or disorder, ensuring accurate electron density maps .

Q. How to interpret conflicting bioactivity results across assay models?

  • Pharmacokinetic Profiling: Assess compound stability in plasma (LC-MS/MS) to rule out rapid degradation in vivo .
  • Cytotoxicity Screening: Use MTT assays on mammalian cells (e.g., HEK-293) to differentiate between true bioactivity and nonspecific toxicity .
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate dose-response consistency across replicates .

Data Contradiction Analysis

  • Example: Conflicting NMR assignments for thiophene protons may arise from solvent polarity effects. Use deuterated DMSO (for polar intermediates) vs. CDCl₃ (for nonpolar derivatives) to resolve signal splitting .
  • Example: Discrepancies in MIC values between studies could stem from variations in bacterial strain resistance. Cross-validate with clinical isolates and standardize inoculum density (e.g., 1×10⁶ CFU/mL) .

Methodological Resources

  • Crystallography: SHELXL (v.2018/3) for high-resolution refinement; WinGX (v.2023.3) for data integration .
  • Spectroscopy: Bruker Avance III HD (400 MHz) for NMR; Thermo Scientific ISQ 7000 for high-resolution MS .
  • Bioassays: NIH/3T3 fibroblasts for cytotoxicity; Shimadzu UV-2600 spectrophotometer for DPPH assays .

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